molecular formula C16H23NO B290452 N-cycloheptyl-4-ethylbenzamide

N-cycloheptyl-4-ethylbenzamide

Cat. No. B290452
M. Wt: 245.36 g/mol
InChI Key: VLHQKXBBWVOGSX-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-ethylbenzamide, also known as CHEB, is a chemical compound that belongs to the amide class of compounds. CHEB has been studied extensively for its potential use as an analgesic, as it has been shown to have a high affinity for the mu-opioid receptor.

Mechanism of Action

N-cycloheptyl-4-ethylbenzamide exerts its analgesic effects by binding to the mu-opioid receptor and activating a signaling cascade that ultimately leads to the inhibition of pain transmission. Specifically, N-cycloheptyl-4-ethylbenzamide activates a G-protein coupled receptor (GPCR) that is coupled to a potassium ion channel. This activation leads to the efflux of potassium ions from the neuron, which causes hyperpolarization and ultimately reduces the likelihood of action potential firing. This reduction in action potential firing leads to a reduction in pain transmission.
Biochemical and Physiological Effects:
In addition to its analgesic effects, N-cycloheptyl-4-ethylbenzamide has been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, it has been shown to have anxiolytic effects in animal models of anxiety. These effects are likely mediated through the same mu-opioid receptor that is responsible for its analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cycloheptyl-4-ethylbenzamide for lab experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for studying the receptor and its downstream signaling pathways. Additionally, its lack of tolerance and dependence make it a useful tool for studying the mechanisms of opioid addiction. One limitation of N-cycloheptyl-4-ethylbenzamide is its relatively low potency compared to traditional opioids. This can make it difficult to achieve the desired level of receptor occupancy in some experiments.

Future Directions

There are several future directions for research on N-cycloheptyl-4-ethylbenzamide. One area of interest is the development of more potent analogs of N-cycloheptyl-4-ethylbenzamide that could be used as analgesics. Additionally, there is interest in exploring the potential use of N-cycloheptyl-4-ethylbenzamide as a treatment for opioid addiction. Finally, there is interest in understanding the molecular mechanisms underlying the lack of tolerance and dependence associated with N-cycloheptyl-4-ethylbenzamide.

Synthesis Methods

The synthesis of N-cycloheptyl-4-ethylbenzamide involves the reaction of 4-ethylbenzoic acid with cycloheptylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond, resulting in the formation of N-cycloheptyl-4-ethylbenzamide. The purity of the product is typically assessed using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-cycloheptyl-4-ethylbenzamide has been extensively studied for its potential use as an analgesic. It has been shown to have a high affinity for the mu-opioid receptor, which is the primary target for most opioids. Unlike traditional opioids, however, N-cycloheptyl-4-ethylbenzamide does not appear to produce the same level of tolerance or dependence. This makes it an attractive candidate for the development of new analgesics that could be used to treat chronic pain without the risk of addiction.

properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-cycloheptyl-4-ethylbenzamide

InChI

InChI=1S/C16H23NO/c1-2-13-9-11-14(12-10-13)16(18)17-15-7-5-3-4-6-8-15/h9-12,15H,2-8H2,1H3,(H,17,18)

InChI Key

VLHQKXBBWVOGSX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2CCCCCC2

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2CCCCCC2

Origin of Product

United States

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